molecular formula C7H6BrNO2 B1377214 5-Bromo-2-methoxyisonicotinaldehyde CAS No. 936011-17-5

5-Bromo-2-methoxyisonicotinaldehyde

Cat. No.: B1377214
CAS No.: 936011-17-5
M. Wt: 216.03 g/mol
InChI Key: GSHIHNCXBSQCLM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-2-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHIHNCXBSQCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743174
Record name 5-Bromo-2-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936011-17-5
Record name 5-Bromo-2-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methoxypyridine-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variants

Aldehyde vs. Carboxylic Acid vs. Ester
Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Group Reactivity Profile
This compound 936011-17-5 C₇H₆BrNO₂ 216.03 Aldehyde (-CHO) High reactivity in cross-coupling reactions
6-Bromo-2-methoxynicotinic acid 67367-26-4 C₇H₆BrNO₃ 232.03 Carboxylic acid (-COOH) Lower electrophilicity; used in peptide coupling
Methyl 5-bromo-2-methoxyisonicotinate 886365-25-9 C₈H₈BrNO₃ 246.06 Ester (-COOCH₃) Intermediate for ester hydrolysis or amidation

Key Findings :

  • The aldehyde group in this compound enhances its utility in nucleophilic addition and palladium-catalyzed coupling, whereas the carboxylic acid and ester derivatives are more suited for stepwise functionalization (e.g., amide bond formation) .
Substituent Variations
Compound Name CAS No. Substituents (Position) Molecular Weight Key Applications
5-Bromo-2-chloroisonicotinic acid 886365-31-7 Br (5), Cl (2), -COOH (4) 236.45 Antibacterial agent synthesis
2-Bromo-5-chloroisonicotinic acid 59782-85-3 Br (2), Cl (5), -COOH (4) 236.45 Halogenated scaffold for drug design
5-Bromo-2-hydroxyisonicotinic acid 1211581-22-4 Br (5), -OH (2), -COOH (4) 218.00 Chelating agent in metal catalysis

Key Findings :

  • Chlorine or hydroxyl substituents at position 2 reduce steric hindrance compared to methoxy, enabling diverse interactions in coordination chemistry .
  • Bromine at position 5 is conserved across analogs, suggesting its critical role in electronic modulation for binding biological targets .

Case Study :

  • This compound reacts with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under Pd catalysis to yield 3-Methoxybenzo[c][2,6]naphthyridine (362), a luminescent heterocycle .
  • In contrast, Methyl 5-bromo-2-methoxyisonicotinate requires saponification to the carboxylic acid before participating in similar reactions, adding synthetic steps .

Commercial Availability and Pricing

Compound Name Supplier Purity Price Range (per gram)
This compound Alfa Aesar 98% ¥287 – ¥7,620
Methyl 5-bromo-2-methoxyisonicotinate ENAO Chemical >97% Not disclosed
5-Bromo-2-chloroisonicotinic acid Advanced BioChemicals >97% Not disclosed

Key Insight : The aldehyde variant is more widely available, with flexible pricing based on quantity, whereas ester and chloro analogs are niche products with restricted suppliers .

Biological Activity

5-Bromo-2-methoxyisonicotinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8BrNOC_8H_8BrNO and a molecular weight of approximately 202.06 g/mol. The presence of a bromine atom and a methoxy group on the isonicotinic framework contributes to its unique reactivity and biological activity.

Target Interactions:
The compound is known to interact with various biological macromolecules, including proteins and nucleic acids. Aldehydes like this compound can undergo reactions with nucleophiles, leading to the formation of oximes and hydrazones, which may influence several biochemical pathways.

Biochemical Pathways:
The ability of this compound to form oximes suggests it may play a role in pathways involving oxidative stress and cellular signaling. The interactions with proteins could potentially modulate enzyme activities or receptor functions, leading to various physiological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Some studies suggest that derivatives of isonicotinic acid exhibit antimicrobial effects. The presence of the bromine atom may enhance these properties through increased reactivity against microbial targets.
  • Anticancer Potential: There is ongoing research into the anticancer properties of compounds similar to this compound. These studies often focus on the compound's ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
  • Neuroprotective Effects: Compounds related to isonicotinic derivatives have been explored for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study evaluated the antibacterial activity of various isonicotinic derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Anticancer Research:
    In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent.
  • Neuroprotective Studies:
    Research exploring the neuroprotective effects of related compounds indicated that they could mitigate oxidative stress in neuronal cells. This suggests that this compound might offer similar protective benefits in neurodegenerative models .

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
5-Bromo-2-hydroxyisonicotinaldehydeHydroxyl group instead of methoxyAntimicrobial activity
5-BromoisonicotinaldehydeLacks methoxy groupLower reactivity
This compoundMethoxy group enhances reactivityAnticancer potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-methoxyisonicotinaldehyde
Reactant of Route 2
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